molecular formula C48H62NOPS B13644768 (R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13644768
M. Wt: 732.1 g/mol
InChI Key: WJYNDFXKXKWTOD-NQDSCTMVSA-N
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Description

®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a phosphanyl group, a tetrahydronaphthalenyl group, and a benzenoanthracenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the individual components, followed by their sequential coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the phosphanyl group allows for oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphanyl group, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The benzenoanthracenyl group may interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Compared to other similar compounds, ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide stands out due to its unique combination of functional groups. Similar compounds include:

  • ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-((S)-(3-(Di-tert-butylphosphanyl)-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)(9,10-dihydro-9,10-[1,2]benzenoanthracen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

These compounds share structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C48H62NOPS

Molecular Weight

732.1 g/mol

IUPAC Name

N-[(S)-(3-ditert-butylphosphanyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-(4-pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9,11,13,15,17,19-nonaenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C48H62NOPS/c1-44(2,3)51(45(4,5)6)40-29-39-38(47(10,11)25-26-48(39,12)13)28-37(40)43(49(14)52(50)46(7,8)9)30-23-24-35-36(27-30)42-33-21-17-15-19-31(33)41(35)32-20-16-18-22-34(32)42/h15-24,27-29,41-43H,25-26H2,1-14H3/t41?,42?,43-,52?/m0/s1

InChI Key

WJYNDFXKXKWTOD-NQDSCTMVSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=C(C(=C2)P(C(C)(C)C)C(C)(C)C)[C@H](C3=CC4=C(C=C3)C5C6=CC=CC=C6C4C7=CC=CC=C57)N(C)S(=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=C(C(=C2)P(C(C)(C)C)C(C)(C)C)C(C3=CC4=C(C=C3)C5C6=CC=CC=C6C4C7=CC=CC=C57)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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